molecular formula C7H10N2O B1269971 1-amino-4,6-dimethylpyridin-2(1H)-one CAS No. 98334-40-8

1-amino-4,6-dimethylpyridin-2(1H)-one

Cat. No. B1269971
CAS RN: 98334-40-8
M. Wt: 138.17 g/mol
InChI Key: YNOHPNCZMTZNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridine derivatives involves catalytic reactions and coupling reactions under mild conditions, aiming for high yields and minimal racemization. For example, 4-(Dimethylamino)pyridine N-oxide (DMAPO) has been effectively used as a nucleophilic catalyst in peptide coupling reactions, demonstrating the utility of pyridine derivatives in synthesis processes (Shiina et al., 2008).

Molecular Structure Analysis

Molecular structure studies reveal significant polarization in pyrimidinone molecules, with intramolecular N-H...O hydrogen bonding playing a crucial role. This polarization and hydrogen bonding contribute to the formation of distinct molecular motifs and supramolecular structures, as seen in various pyrimidin-4(3H)-one derivatives (Orozco et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives exhibit a wide range of chemical reactions and properties, including the ability to form stable hydrogen-bonded structures. The study of 2-amino-4,6-dimethylpyridinium salts has highlighted the role of non-classical supramolecular interactions in determining the structures of these compounds, with specific focus on hydrogen bonding and π–π interactions (Haddad et al., 2006).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of pyridine derivatives are key factors influencing their physical properties. For instance, the investigation of 2-amino-4,6-dimethylpyridinium chloride dihydrate demonstrates how N-H⋯O, N-H⋯Cl, and O-H⋯Cl hydrogen bonds contribute to the formation of stable sheets within the crystal, showcasing the compound's structural integrity (Al-Dajani et al., 2011).

Scientific Research Applications

Supramolecular Interactions and Structures

1-amino-4,6-dimethylpyridin-2(1H)-one has been studied for its role in forming non-classical supramolecular interactions in crystal structures. For example, research on 2-amino-4,6-dimethylpyridinium salts has revealed insights into the nature of these interactions and their impact on the structural formation of crystals, highlighting the compound's significance in crystallography (Haddad, AlDamen, & Willett, 2006); (Al-Far & Ali, 2007).

Catalytic, DNA Binding, and Antibacterial Activities

Studies have explored the catalytic, DNA binding, and antibacterial properties of various complexes formed with 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives. Research on Schiff base ligands, for example, demonstrates these activities, suggesting potential applications in biochemistry and medicine (El‐Gammal et al., 2021).

Antiradical and Chemical Reactivity

The compound has shown notable antiradical activity, particularly in its unmodified form. Its derivatives have been used in intramolecular cyclization reactions, offering insights into their chemical reactivity and potential applications in synthetic chemistry (Kulakov et al., 2014).

Hydrogen-Bonding and Molecular Interactions

Investigations into the hydrogen-bonding capabilities and molecular interactions of 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives have provided valuable information for understanding molecular recognition processes. This is particularly relevant in the field of pharmaceuticals and drug design, where molecular interactions play a crucial role (Corbin et al., 2001).

Crystallographic Studies

Research involving crystallographic studies of derivatives of 1-amino-4,6-dimethylpyridin-2(1H)-one has contributed significantly to our understanding of molecular and crystal structures. These studies are fundamental in the field of materials science and crystal engineering (Al-Dajani et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle it with appropriate safety measures.

properties

IUPAC Name

1-amino-4,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9(8)7(10)4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOHPNCZMTZNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351568
Record name 1-amino-4,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-4,6-dimethylpyridin-2(1H)-one

CAS RN

98334-40-8
Record name 1-amino-4,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.